molecular formula C24H20N4O3S2 B4558924 2-({[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one

2-({[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one

Cat. No. B4558924
M. Wt: 476.6 g/mol
InChI Key: VGQRDOPQKGOGNV-UHFFFAOYSA-N
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Description

This compound is a part of a broader class of chemicals that have garnered attention for their various biological activities and chemical properties. The interest in these compounds primarily stems from their structural complexity and potential applications in different fields of chemistry and biology.

Synthesis Analysis

The synthesis of similar compounds often involves nucleophilic displacement reactions, where specific heterocyclic rings are introduced to form the desired complex structures. For instance, derivatives like 4-methoxy-N, N-dimethyl-6-(phenylthio) pyrimidin-2-amine have been synthesized through such methods, indicating a possible pathway for synthesizing the compound (Jafar et al., 2017).

Scientific Research Applications

Antimicrobial Properties

Research has shown that derivatives of pyrimidin-2-amine, similar to the compound , possess significant antimicrobial properties. For instance, studies involving the synthesis of novel thiazolidinone derivatives containing thieno[d]pyrimidine-4-one moiety revealed potential as antimicrobial agents against a range of bacterial and fungal strains, indicating the compound's relevance in the development of new antimicrobial agents (El Azab & Abdel‐Hafez, 2015).

Antifungal Effectiveness

Compounds with structural similarities to the chemical have been evaluated for their antifungal effects. A study demonstrated the antifungal efficacy of certain pyrimidin-2-amine derivatives against fungi like Aspergillus terreus and Aspergillus niger, suggesting the potential use of such compounds in antifungal applications (Jafar et al., 2017).

Antitumor Activity

Derivatives of thieno[3,2-d]pyrimidine have been synthesized and evaluated for their antitumor activity. Research has found that these compounds exhibit potent anticancer activity against various human cancer cell lines, including breast adenocarcinoma, cervical carcinoma, and colonic carcinoma, highlighting the compound's potential in cancer research (Hafez & El-Gazzar, 2017).

Antioxidant Properties

The synthesis of 1,3,4-oxadiazole tagged thieno[2,3-d]pyrimidine derivatives has demonstrated significant in vitro antioxidant activity. These compounds, due to their electron-donating substituents, have shown notable radical scavenging properties, suggesting their potential application in combating oxidative stress-related diseases (Kotaiah et al., 2012).

properties

IUPAC Name

2-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N4O3S2/c1-14-15(2)33-22-20(14)23(29)28(17-7-5-4-6-8-17)24(26-22)32-13-19-25-21(27-31-19)16-9-11-18(30-3)12-10-16/h4-12H,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGQRDOPQKGOGNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=O)N(C(=N2)SCC3=NC(=NO3)C4=CC=C(C=C4)OC)C5=CC=CC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-({[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one
Reactant of Route 2
Reactant of Route 2
2-({[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one
Reactant of Route 3
Reactant of Route 3
2-({[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one
Reactant of Route 4
Reactant of Route 4
2-({[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one
Reactant of Route 5
Reactant of Route 5
2-({[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one
Reactant of Route 6
2-({[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one

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